Enterolactone Exhibits ~2.9-Fold Longer Elimination Half-Life and ~1.8-Fold Higher Systemic Exposure Than Enterodiol in Humans
In a single-dose pharmacokinetic study in 12 healthy volunteers administered 1.31 µmol/kg secoisolariciresinol diglucoside (SDG), enterolactone demonstrated a mean elimination half-life of 12.6 ± 5.6 h, compared to 4.4 ± 1.3 h for enterodiol, a 2.86-fold difference [1]. The mean AUC for enterolactone was 1762 ± 1117 nmol/L·h, approximately 1.82-fold greater than enterodiol's 966 ± 639 nmol/L·h [1]. Enterolactone also displayed a longer mean residence time (35.8 ± 10.6 h vs. 20.6 ± 5.9 h) and later Tmax (19.7 ± 6.2 h vs. 14.8 ± 5.1 h post-ingestion) [1]. This pharmacokinetic divergence has been corroborated in a separate rat study where enterolactone administration at oral doses of 10 mg/kg resulted in lethality, precluding PK analysis, whereas enterodiol at equivalent doses was tolerated, indicating a fundamentally different toxicity and disposition profile [2].
| Evidence Dimension | Elimination half-life (t½) and systemic exposure (AUC) in humans |
|---|---|
| Target Compound Data | t½ = 12.6 ± 5.6 h; AUC = 1762 ± 1117 nmol/L·h; MRT = 35.8 ± 10.6 h; Tmax = 19.7 ± 6.2 h |
| Comparator Or Baseline | Enterodiol: t½ = 4.4 ± 1.3 h; AUC = 966 ± 639 nmol/L·h; MRT = 20.6 ± 5.9 h; Tmax = 14.8 ± 5.1 h |
| Quantified Difference | Enterolactone t½ is 2.86-fold longer; AUC is 1.82-fold larger; MRT is 1.74-fold longer |
| Conditions | Single oral dose of purified SDG (1.31 µmol/kg body weight) in 12 healthy human volunteers; plasma concentrations measured over 72 h |
Why This Matters
For in vivo dosing regimens, enterolactone's longer half-life enables less frequent administration to maintain steady-state exposure, while enterodiol's shorter half-life requires more frequent dosing, directly impacting experimental design and procurement quantity calculations.
- [1] Kuijsten A, Arts IC, Vree TB, Hollman PC. Pharmacokinetics of enterolignans in healthy men and women consuming a single dose of secoisolariciresinol diglucoside. J Nutr. 2005;135(4):795-801. PMID: 15795439. View Source
- [2] Mukker JK, Singh RS, Muir AD, Alcorn J. Comparative pharmacokinetics of purified flaxseed and associated mammalian lignans in male Wistar rats. Br J Nutr. 2015;113(5):749-57. PMID: 25716060. View Source
